tert-Butyl L-alaninate

CAS No.: 21691-50-9

Cat. No.: VC1961561

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21691-50-9 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | tert-butyl (2S)-2-aminopropanoate |

| Standard InChI | InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 |

| Standard InChI Key | TZHVYFBSLOMRCU-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)N |

| SMILES | CC(C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C(=O)OC(C)(C)C)N |

Introduction

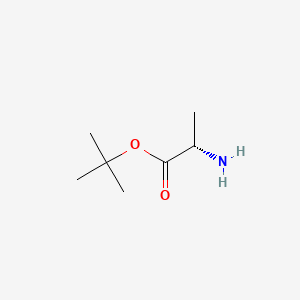

Fundamental Chemical Identity and Structure

tert-Butyl L-alaninate is an ester derivative of the amino acid L-alanine, where the carboxyl group has been esterified with tert-butyl alcohol. This modification creates a protected amino acid commonly utilized in peptide synthesis and pharmaceutical development. The compound features a chiral center at the α-carbon of alanine, maintaining the (S) stereochemistry of the parent amino acid .

The molecular structure consists of:

-

An amino group (-NH₂) at the α-position

-

A methyl side chain characteristic of alanine

-

A carboxyl group modified with a tert-butyl ester group

Basic Structural Characteristics

tert-Butyl L-alaninate possesses a three-dimensional structure that plays a crucial role in its function in peptide synthesis and other applications. The tert-butyl group provides steric hindrance that protects the carboxyl functionality during chemical reactions, while the free amino group remains available for peptide bond formation .

Chemical Representation and Structural Formula

The compound can be represented by the following structural details:

Table 1: Structural Information of tert-Butyl L-alaninate

| Parameter | Description |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Structural Formula | CC@@HN |

| InChI | InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 |

| 2D Representation | An amino group attached to a chiral carbon, which connects to both a methyl group and a carboxyl function esterified with a tert-butyl group |

| Chirality | (S) configuration at the α-carbon |

Physical and Chemical Properties

tert-Butyl L-alaninate exhibits specific physical and chemical properties that make it valuable for various applications in organic synthesis and pharmaceutical development.

Basic Physical Properties

The compound exists as a solid at room temperature and possesses characteristics that enable its use in various synthetic procedures .

Table 2: Physical Properties of tert-Butyl L-alaninate

| Property | Value |

|---|---|

| Molecular Weight | 145.20 g/mol |

| Physical State (20°C) | Solid |

| Optical Rotation | Specific data for free base not available in search results |

| Solubility | Soluble in common organic solvents including ethanol |

| Appearance | White to off-white solid |

Comparative Properties of Derivative Forms

The hydrochloride salt of tert-Butyl L-alaninate is commonly used in laboratory settings due to its enhanced stability and handling properties .

Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt

| Property | tert-Butyl L-alaninate | L-Alanine tert-butyl ester hydrochloride |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol |

| Optical Rotation | Not specified in sources | +1.0 to +3.0° (c=2, EtOH) |

| Melting Point | Not specified in sources | 168-175°C |

| CAS Number | 21691-50-9 | 13404-22-3 |

| Stability | Less stable than salt form | More stable, suitable for storage |

| Special Handling | None specifically noted | Hygroscopic, requires storage in cool, dark place |

tert-Butyl L-alaninate is recognized by various names and identifiers in scientific literature and chemical databases, facilitating its accurate identification across different reference systems.

Systematic Naming and Identifiers

The compound has several systematic names that conform to different chemical naming conventions .

Table 4: Names and Identifiers of tert-Butyl L-alaninate

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-aminopropanoate |

| CAS Registry Number | 21691-50-9 |

| European Community (EC) Number | 244-532-3 |

| ChEMBL ID | CHEMBL1221419 |

| DSSTox Substance ID | DTXSID20176074 |

| InChIKey | TZHVYFBSLOMRCU-YFKPBYRVSA-N |

| PubChem CID | 89016 |

| Wikidata | Q76006109 |

Common Synonyms

The compound is known by various synonyms in scientific literature and commercial catalogs .

Table 5: Common Synonyms for tert-Butyl L-alaninate

| Synonym |

|---|

| (S)-tert-Butyl 2-aminopropanoate |

| L-alanine tert-butyl ester |

| tert-butyl (2S)-2-aminopropanoate |

| L-Ala-OtBu |

| (S)-alanine, t-butyl ester |

| L-alanine 1,1-dimethylethyl ester |

| tert-butyl L-alaninate |

Synthesis Methods and Production

Several approaches exist for the synthesis of tert-Butyl L-alaninate, with the method selection typically depending on the scale of production and desired purity.

Laboratory-Scale Synthesis

While the search results don't provide a specific synthesis procedure for tert-Butyl L-alaninate, the typical approach involves esterification of L-alanine with tert-butyl alcohol or other tert-butylating agents under acidic conditions. This reaction typically requires protection and deprotection strategies to ensure selectivity .

Industrial Production Considerations

For industrial-scale production, modified synthetic routes may be employed to maximize yield and purity while minimizing costs and environmental impact. The selection of catalysts, reaction conditions, and purification methods becomes particularly important at larger scales .

Applications in Scientific Research and Industry

tert-Butyl L-alaninate serves multiple functions across different fields of chemistry and biochemistry, with particular importance in peptide synthesis and pharmaceutical development.

Applications in Peptide Chemistry

The compound is extensively used in peptide synthesis due to its protective group properties and reactivity profile .

Table 6: Applications in Peptide Chemistry

| Application | Description |

|---|---|

| Protecting Group Strategy | The tert-butyl ester protects the carboxyl group during peptide coupling reactions |

| Solid-Phase Peptide Synthesis | Used as a building block in automated and manual peptide synthesis |

| Fragment Coupling | Facilitates the coupling of peptide fragments while maintaining stereochemical integrity |

| Orthogonal Protection | Compatible with other protecting group strategies (e.g., Fmoc, Boc) in complex peptide synthesis |

Pharmaceutical Applications

tert-Butyl L-alaninate serves as a key intermediate in the synthesis of various pharmaceutical compounds .

Table 7: Pharmaceutical Applications

| Application | Description |

|---|---|

| API Synthesis | Used in the production of active pharmaceutical ingredients |

| Peptidomimetics | Serves as a building block for peptide-inspired drug molecules |

| Enzyme Inhibitors | Incorporated into structures designed to inhibit specific enzymes |

| Prodrug Development | Utilized in the design of prodrugs with improved pharmacokinetic properties |

Analytical Chemistry Applications

The compound and its derivatives have been employed in analytical chemistry, particularly in chiral separation techniques .

L-alanine tert-butyl ester lactate, a related compound, has been used in conjunction with trimethyl-β-cyclodextrin for the enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. This application demonstrates the utility of alanine tert-butyl ester derivatives in chiral analysis .

Derivatives and Related Compounds

Several derivatives of tert-Butyl L-alaninate have been developed for specific applications in organic synthesis and pharmaceutical research.

Hydrochloride Salt

The hydrochloride salt form (L-Alanine tert-butyl ester hydrochloride) is commonly used due to its enhanced stability and handling properties compared to the free base .

Table 8: Properties of L-Alanine tert-butyl ester hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| CAS Number | 13404-22-3 |

| Melting Point | 168-175°C |

| Optical Rotation | +1.4° (c=2 in Ethanol) |

| Physical State | White to almost white powder to crystal |

| Solubility | Soluble in methanol and ethanol |

| Storage Recommendations | Store in a cool, dark place (<15°C); hygroscopic |

Protected Derivatives

Various protected derivatives of tert-Butyl L-alaninate have been developed for specialized applications in peptide synthesis and organic chemistry .

Table 9: Protected Derivatives of tert-Butyl L-alaninate

| Derivative | CAS Number | Application |

|---|---|---|

| N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 | Proteomics studies and solid-phase peptide synthesis techniques |

| tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide (Boc-Ala-OSu) | 3392-05-0 | Peptide synthesis with orthogonal protection strategies |

Research Findings and Scientific Significance

Recent research has explored various applications and properties of tert-Butyl L-alaninate and its derivatives, highlighting their significance in multiple scientific disciplines.

Role in Chiral Separation Technology

Research has demonstrated the utility of L-alanine tert butyl ester derivatives in chiral separation technologies. A study published in 2015 revealed that L-alanine tert butyl ester lactate, when used in combination with trimethyl-β-cyclodextrin, significantly improved both resolution and efficiency in the enantiomeric separation of seven 2-arylpropionic acid nonsteroidal anti-inflammatory drugs .

The study systematically examined parameters such as concentrations of trimethyl-β-cyclodextrin and L-alanine tert butyl ester lactate, and buffer pH to optimize chiral separation. The optimized conditions achieved baseline separation of five analytes in less than 11 minutes, with excellent reproducibility demonstrated by computing the %-RSD values for various parameters .

Application in Pharmaceutical Development

tert-Butyl L-alaninate and its hydrochloride salt serve as important pharmaceutical intermediates in the synthesis of various therapeutic compounds . Their involvement in peptide-based drug development underscores their significance in pharmaceutical research.

Comparative Analysis with Similar Compounds

When compared to other amino acid esters, tert-Butyl L-alaninate offers specific advantages related to its stability, selectivity in deprotection, and compatibility with various peptide synthesis strategies. These advantages make it a preferred choice for certain applications in organic synthesis and pharmaceutical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume